![molecular formula C22H23N3O3S B14090417 3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[3-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a chromenyl group, a triazole ring, and a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[3-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-[[3-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups such as halides or amines .
Applications De Recherche Scientifique
3-[[3-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mécanisme D'action
The mechanism of action of 3-[[3-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3,4-dihydroxybenzoate: Shares the benzoic acid moiety but lacks the chromenyl and triazole groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains a similar chromenyl structure but differs in other functional groups.
4-Hydroxy-3-methyl-2-butanone: Another compound with a similar chromenyl structure but different functional groups
Uniqueness
What sets 3-[[3-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid apart is its combination of the chromenyl, triazole, and benzoic acid groups. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C22H23N3O3S |
|---|---|
Poids moléculaire |
409.5 g/mol |
Nom IUPAC |
3-[[3-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)methyl]-5-sulfanylidene-1H-1,2,4-triazol-4-yl]methyl]benzoic acid |
InChI |
InChI=1S/C22H23N3O3S/c1-22(2)9-8-16-10-14(6-7-18(16)28-22)12-19-23-24-21(29)25(19)13-15-4-3-5-17(11-15)20(26)27/h3-7,10-11H,8-9,12-13H2,1-2H3,(H,24,29)(H,26,27) |
Clé InChI |
JMUQQALRDMZMLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C(O1)C=CC(=C2)CC3=NNC(=S)N3CC4=CC(=CC=C4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


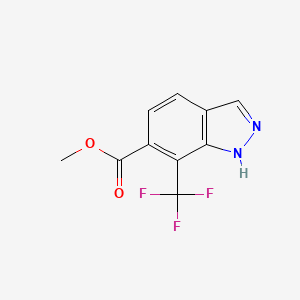
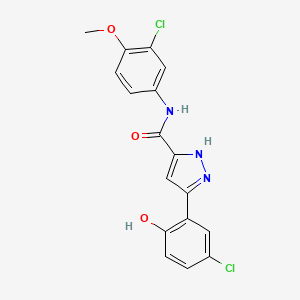
![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(3-hydroxypropyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14090359.png)
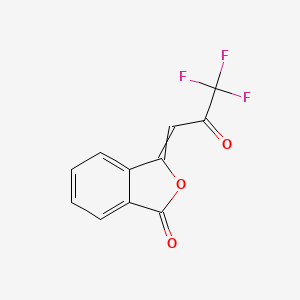
![7-Chloro-2-(4-methyl-1,3-thiazol-2-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090372.png)
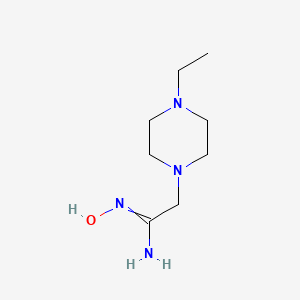
![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![1-(4-Methoxyphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090390.png)
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![7-Chloro-1-(4-chlorophenyl)-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090398.png)
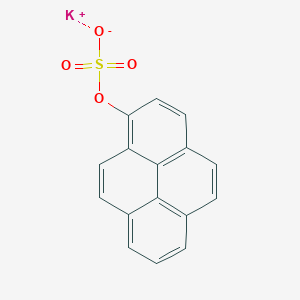
![tert-Butyl 6-(methylsulfonyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B14090432.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090437.png)
